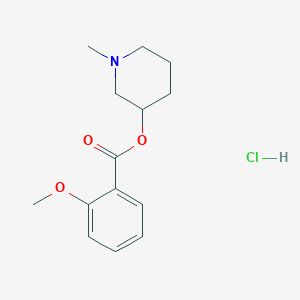![molecular formula C23H29N3O6S B3969271 1-(2-methoxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969271.png)
1-(2-methoxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-(2-methoxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate, commonly referred to as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and hallucinogenic properties. TFMPP is often used recreationally and has been linked to several adverse effects, including anxiety, nausea, and vomiting. However, TFMPP also has several potential scientific research applications that have yet to be fully explored.
Mechanism of Action
TFMPP exerts its effects by acting as a partial agonist at serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. This results in increased levels of serotonin and dopamine in the brain, which can lead to changes in mood, cognition, and behavior. TFMPP also has affinity for several other neurotransmitter systems, including norepinephrine and histamine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
TFMPP has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has been shown to increase levels of the stress hormone cortisol and activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. TFMPP has also been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its mood-altering effects.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in laboratory experiments is its ability to selectively target specific neurotransmitter systems, such as serotonin and dopamine. This allows researchers to study the effects of these systems on behavior and cognition in a controlled environment. However, TFMPP also has several limitations, including its potential for abuse and the lack of knowledge about its long-term effects on the brain and behavior.
Future Directions
There are several potential future directions for research on TFMPP, including further studies on its mechanisms of action and its potential therapeutic applications. TFMPP has been shown to have potential as a treatment for anxiety and depression, but more research is needed to determine its safety and efficacy. Additionally, TFMPP could be used as a research tool to study the effects of other psychoactive substances on the brain and behavior. Finally, more research is needed to determine the long-term effects of TFMPP on the brain and behavior, as well as its potential for abuse and addiction.
Scientific Research Applications
TFMPP has several potential scientific research applications, including its use as a research tool to study the mechanisms of action of other psychoactive substances. TFMPP has been shown to interact with several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. By studying the effects of TFMPP on these systems, researchers can gain a better understanding of how other psychoactive substances affect the brain and behavior.
properties
IUPAC Name |
[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S.C2H2O4/c1-26-19-6-3-2-5-18(19)23-14-12-22(13-15-23)17-8-10-24(11-9-17)21(25)20-7-4-16-27-20;3-1(4)2(5)6/h2-7,16-17H,8-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCOJZEOPILTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969191.png)
![4-[2-(2-fluorophenyl)ethyl]-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3969197.png)
![4-(3-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969208.png)
![4,4'-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969210.png)


![[4-(2-bromo-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3969242.png)
![butyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3969250.png)
![ethyl {4-[(8-fluoroquinolin-2-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3969263.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969264.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969276.png)


![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)